molecular formula C17H26N2O4 B3239169 tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate CAS No. 1420801-86-0

tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate

Cat. No. B3239169
CAS RN: 1420801-86-0
M. Wt: 322.4 g/mol
InChI Key: PIXVGXJXRNGWCW-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also contains a pyrrole ring, which is a heterocyclic aromatic organic compound. The presence of an ester group (carboxylate) could suggest that this compound might be used as a prodrug .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrrole rings, the introduction of the ester group, and the connection of these components together. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring and a pyrrole ring, connected by an ether linkage and an ester group. The exact 3D conformation would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The ester could undergo hydrolysis, transesterification, or reduction reactions. The pyrrole ring might be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually enter clinical trials .

properties

IUPAC Name

tert-butyl 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-9-5-6-13(10-19)11-22-12-15(20)14-7-4-8-18-14/h4,7-8,13,18H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXVGXJXRNGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116150
Record name 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1420801-86-0
Record name 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420801-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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